beta-Lysine
beta-Lysine
(3S)-3,6-diaminohexanoic acid is a chiral diamino acid consisting of hexanoic acid having amino substituents at the 3- and 6-positions and (S)-configuration. It is a beta-amino acid and a diamino acid. It derives from a hexanoic acid. It is a conjugate base of a (3S)-3,6-diammoniohexanoate.
(3S)-3, 6-Diaminohexanoate, also known as L-beta-lysine or 3, 6-diamino-hexanoic acid, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (3S)-3, 6-Diaminohexanoate is soluble (in water) and a weakly acidic compound (based on its pKa) (3S)-3, 6-Diaminohexanoate can be biosynthesized from hexanoic acid.
(3S)-3, 6-Diaminohexanoate, also known as L-beta-lysine or 3, 6-diamino-hexanoic acid, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (3S)-3, 6-Diaminohexanoate is soluble (in water) and a weakly acidic compound (based on its pKa) (3S)-3, 6-Diaminohexanoate can be biosynthesized from hexanoic acid.
Brand Name:
Vulcanchem
CAS No.:
4299-56-3
VCID:
VC0541971
InChI:
InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10)
SMILES:
C(CC(CC(=O)O)N)CN
Molecular Formula:
C6H14N2O2
Molecular Weight:
146.19 g/mol
beta-Lysine
CAS No.: 4299-56-3
Cat. No.: VC0541971
Molecular Formula: C6H14N2O2
Molecular Weight: 146.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | (3S)-3,6-diaminohexanoic acid is a chiral diamino acid consisting of hexanoic acid having amino substituents at the 3- and 6-positions and (S)-configuration. It is a beta-amino acid and a diamino acid. It derives from a hexanoic acid. It is a conjugate base of a (3S)-3,6-diammoniohexanoate. (3S)-3, 6-Diaminohexanoate, also known as L-beta-lysine or 3, 6-diamino-hexanoic acid, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom (3S)-3, 6-Diaminohexanoate is soluble (in water) and a weakly acidic compound (based on its pKa) (3S)-3, 6-Diaminohexanoate can be biosynthesized from hexanoic acid. |
|---|---|
| CAS No. | 4299-56-3 |
| Molecular Formula | C6H14N2O2 |
| Molecular Weight | 146.19 g/mol |
| IUPAC Name | 3,6-diaminohexanoic acid |
| Standard InChI | InChI=1S/C6H14N2O2/c7-3-1-2-5(8)4-6(9)10/h5H,1-4,7-8H2,(H,9,10) |
| Standard InChI Key | QKEWQOJCHPFEAF-RXMQYKEDSA-N |
| Isomeric SMILES | C(C[C@@H](CC(=O)O)N)CN |
| SMILES | C(CC(CC(=O)O)N)CN |
| Canonical SMILES | C(CC(CC(=O)O)N)CN |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator